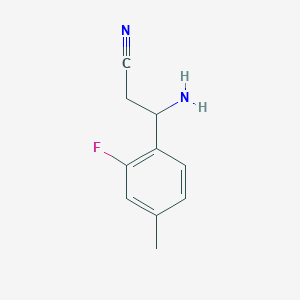

3-Amino-3-(2-fluoro-4-methylphenyl)propanenitrile

Description

Properties

Molecular Formula |

C10H11FN2 |

|---|---|

Molecular Weight |

178.21 g/mol |

IUPAC Name |

3-amino-3-(2-fluoro-4-methylphenyl)propanenitrile |

InChI |

InChI=1S/C10H11FN2/c1-7-2-3-8(9(11)6-7)10(13)4-5-12/h2-3,6,10H,4,13H2,1H3 |

InChI Key |

HOIKQLRMEZFHCY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)C(CC#N)N)F |

Origin of Product |

United States |

Preparation Methods

General Synthetic Route

- The synthesis often starts from a substituted benzaldehyde derivative, such as 2-fluoro-4-methylbenzaldehyde, which undergoes condensation or addition reactions to introduce the amino and nitrile functionalities.

- Chiral catalysts or auxiliaries are employed to induce asymmetry during the formation of the β-amino nitrile moiety.

- The nitrile group is typically introduced via nucleophilic addition of cyanide or through Strecker-type reactions involving α-amino aldehydes or ketones.

Example of a Synthetic Pathway

| Step | Reaction Type | Description |

|---|---|---|

| 1 | Starting material preparation | Use of 2-fluoro-4-methylbenzaldehyde as the aromatic precursor. |

| 2 | Formation of β-amino nitrile | Asymmetric Strecker reaction or nucleophilic addition of cyanide to an imine intermediate. |

| 3 | Purification and resolution | Use of chiral chromatography or crystallization to isolate the (3S)-enantiomer with high purity. |

This approach yields the compound with high enantiomeric excess (ee), ensuring the desired stereochemistry is obtained for downstream applications.

Enzymatic Resolution and Biocatalytic Methods

Recent advances have introduced enzymatic methods for the synthesis and resolution of fluorinated β-amino acid derivatives, including β-amino nitriles structurally related to 3-Amino-3-(2-fluoro-4-methylphenyl)propanenitrile.

Lipase-Catalyzed Kinetic Resolution

- Lipase PSIM from Burkholderia cepacia has been used to catalyze the hydrolysis of racemic β-amino carboxylic ester hydrochlorides, leading to enantiomerically enriched β-amino acids.

- The enzymatic reaction is performed in organic solvents like isopropyl ether at moderate temperatures (~45 °C) in the presence of triethylamine and water.

- This method achieves excellent enantiomeric excess values (≥99%) and good chemical yields (>48%), making it an efficient route for obtaining optically pure β-amino acid derivatives.

- The enzymatic approach is particularly valuable for compounds with fluorinated aromatic substituents, as it preserves the functional groups while providing stereoselectivity.

Advantages of Enzymatic Methods

- Mild reaction conditions avoiding harsh reagents.

- High stereoselectivity and yield.

- Environmentally friendly and scalable for industrial applications.

Summary Table of Preparation Methods

Research Findings and Challenges

- The stereochemical purity of this compound is crucial for its biological activity, making asymmetric synthesis and enzymatic resolution key to its preparation.

- Enzymatic methods have recently emerged as efficient alternatives to classical chemical synthesis, offering greener and more selective routes.

- Challenges remain in optimizing reaction conditions for maximal yield and purity, especially for large-scale production.

- Further research is needed to explore catalytic asymmetric methods that can directly install the amino and nitrile groups with high stereocontrol and minimal steps.

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(2-fluoro-4-methylphenyl)propanenitrile can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

Reduction: The nitrile group can be reduced to form primary amines.

Substitution: The fluoro-substituted aromatic ring can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are often used.

Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used under basic conditions.

Major Products Formed

Oxidation: Formation of nitro or nitroso derivatives.

Reduction: Formation of primary amines.

Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Medicinal Chemistry

3-Amino-3-(2-fluoro-4-methylphenyl)propanenitrile serves as an intermediate in the synthesis of pharmaceutical compounds. Its unique structure allows it to interact with various biological targets, such as enzymes and receptors, which is crucial for drug development.

- Potential Therapeutic Effects : Research indicates that compounds with similar structures often exhibit anti-inflammatory and anticancer properties, suggesting that this compound could serve as a lead structure for drug development.

Organic Synthesis

The compound is utilized as a building block for constructing complex organic molecules. Its functional groups enable various chemical reactions, including:

- Oxidation : Formation of oximes or nitriles.

- Reduction : Formation of primary amines.

- Substitution : Formation of substituted derivatives with different functional groups.

This versatility makes it valuable in synthetic chemistry.

Material Science

In material science, this compound is explored for developing novel materials with unique properties. The fluorinated aromatic ring may impart enhanced chemical stability and reactivity, making it suitable for advanced material applications.

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of various derivatives of this compound. It was found that certain derivatives exhibited significant cytotoxicity against cancer cell lines, supporting its potential as a lead compound in cancer therapy .

Case Study 2: Enzyme Interaction

Another research project focused on the compound's ability to modulate enzyme activity. It demonstrated that the compound could selectively inhibit specific enzymes involved in metabolic pathways, highlighting its potential in drug design targeting metabolic disorders .

Mechanism of Action

The mechanism of action of 3-Amino-3-(2-fluoro-4-methylphenyl)propanenitrile involves its interaction with specific molecular targets and pathways. The compound’s amino and nitrile groups can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The fluoro-substituted aromatic ring can enhance the compound’s binding affinity and selectivity for certain targets .

Comparison with Similar Compounds

The following analysis compares 3-Amino-3-(2-fluoro-4-methylphenyl)propanenitrile with structurally related fluorinated β-amino acid derivatives and nitriles, focusing on substituent effects, physicochemical properties, and synthetic efficiency.

Structural and Functional Group Variations

Table 1: Key Structural Differences

Key Observations:

- Substituent Effects: Electron-Withdrawing Groups (EWG): The 4-CF3 substituent in compound 4d increases acidity and may reduce nucleophilicity compared to 4-CH3 or 4-Cl analogs .

- Functional Group Impact :

- Nitrile vs. Carboxylic Acid : Nitriles (e.g., C9H8ClFN2 in ) are less polar than carboxylic acids (e.g., 5e ), resulting in lower melting points and higher organic solvent solubility .

- Ester Derivatives : Ethyl esters (e.g., 4d , 4e ) are typically synthesized as intermediates for hydrolysis to carboxylic acids, offering tunable reactivity .

Table 2: Comparative Physicochemical Properties

Key Observations:

- Synthetic Efficiency: Yields for fluorinated β-amino acid derivatives range between 47–49%, indicating moderate efficiency in lipase-catalyzed enantioselective syntheses .

- Optical Activity : The (S)-enantiomer of 5e exhibits a higher negative rotation (-13.0 in MeOH) compared to 5d (-11.0), reflecting substituent-dependent chiral environments .

- Thermal Stability : Carboxylic acids (5e , 5d ) have high melting points (>250°C), whereas nitriles and esters likely exhibit lower thermal stability due to reduced hydrogen bonding .

Biological Activity

3-Amino-3-(2-fluoro-4-methylphenyl)propanenitrile is a chiral compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features:

- Molecular Formula : CHFN

- Molecular Weight : Approximately 196.23 g/mol

- Functional Groups : An amino group (-NH), a nitrile group (-C≡N), and a fluorinated aromatic ring.

The presence of the fluorine atom enhances the compound's lipophilicity and metabolic stability, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The amino and nitrile groups facilitate hydrogen bonding and other interactions that influence target function. Notably, the compound has been studied for its role as an inhibitor in enzymatic pathways related to neurotransmitter regulation, making it a candidate for therapeutic applications in neurological disorders.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant inhibitory effects on cell proliferation across various cancer cell lines. For example:

- IC values against MDA-MB-231 (triple-negative breast cancer) cells were recorded at approximately 0.126 µM, indicating potent anti-cancer activity.

- The compound showed a selectivity index favoring cancer cells over non-cancerous cells, suggesting potential for targeted cancer therapy .

In Vivo Studies

In vivo studies have assessed the safety and efficacy profiles of this compound:

- A subacute toxicity study in mice indicated no acute toxicity up to a concentration of 2000 mg/kg.

- Pharmacodynamic assessments revealed that the compound could significantly reduce tumor metastasis in mouse models, further supporting its potential as an anti-cancer agent .

Case Studies

-

Neurotransmitter Regulation :

- Research has indicated that this compound can modulate neurotransmitter levels by inhibiting specific enzymes involved in neurotransmitter synthesis or degradation. This property is particularly relevant for developing treatments for neurological disorders such as depression and anxiety.

- Cancer Treatment :

Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.